Perfluoroheptyl iodide
CAS No.: 335-58-0
Cat. No.: VC20863961
Molecular Formula: C7F15I
Molecular Weight: 495.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 335-58-0 |
|---|---|
| Molecular Formula | C7F15I |
| Molecular Weight | 495.95 g/mol |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane |
| Standard InChI | InChI=1S/C7F15I/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23 |
| Standard InChI Key | AHUMDLIBMIYQMU-UHFFFAOYSA-N |
| SMILES | C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F |
| Canonical SMILES | C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F |
| Boiling Point | 137.5 °C |
Introduction
Physical and Chemical Properties
Fundamental Physical Properties
Perfluoroheptyl iodide exhibits a range of physical properties that define its behavior under various conditions. At standard temperature and pressure, it exists as a colorless to yellow oil . The comprehensive physical properties of perfluoroheptyl iodide are summarized in Table 1.
Table 1: Physical Properties of Perfluoroheptyl Iodide
| Property | Value |
|---|---|
| Chemical Formula | C7F15I |
| Molecular Weight | 495.9554 g/mol |
| Physical State | Colorless to yellow oil |
| Melting Point | -8°C |
| Boiling Point | 137°C |
| Density | 2.01 g/cm³ |
| Refractive Index | 1.329 |
| Flash Point | 137-138°C |
| Maximum Absorption (λmax) | 271 nm |
The data presented in this table demonstrates the key physical characteristics that distinguish perfluoroheptyl iodide from other compounds and define its behavior in various applications and environmental contexts .
Solubility Profile
The solubility characteristics of perfluoroheptyl iodide are particularly noteworthy, as they influence its behavior in different media and its potential for environmental distribution. This compound demonstrates limited solubility in common organic solvents:
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Slightly soluble in chloroform
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Slightly soluble in dichloromethane
This limited solubility profile is consistent with other perfluorinated compounds and reflects the unique chemical nature of the perfluorinated carbon chain combined with the terminal iodine atom.
Synthesis and Production Methods
Synthetic Approaches
While the search results don't provide specific synthesis methods for perfluoroheptyl iodide, we can infer potential approaches based on synthetic routes used for similar perfluorinated iodine compounds.
A comparable compound, perfluorobutyl iodide, is synthesized through a process involving perfluorinated carboxylic acids as precursors. The synthetic pathway includes reaction with iodine in ethanol at elevated temperatures (80-100°C) for extended periods (approximately 13 hours) . The reaction likely proceeds through decarboxylation of the perfluorinated acid followed by iodination.
For perfluoroheptyl iodide, a similar approach might involve:
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Starting with perfluorooctanoic acid or another appropriate perfluorinated carboxylic acid
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Reacting with iodine in a suitable solvent system
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Conducting the reaction at controlled temperature conditions
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Purification through separation techniques such as rectification
The synthesis typically yields product of high purity (>97%) following appropriate purification procedures.
Applications and Industrial Relevance
Industrial Applications
Perfluoroheptyl iodide and related perfluorinated iodine alkanes have gained significant importance in the organic fluorine industry . Their primary applications include:
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Serving as chemical intermediates in the synthesis of fluorosurfactants
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Use as precursors for fluorinated polymers
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Applications in surface modification technologies
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Development of specialized coatings with unique properties
The distinctive combination of a perfluorinated chain with a reactive iodine terminus makes perfluoroheptyl iodide particularly valuable for introducing perfluorinated segments into various molecular structures.
Toxicological and Environmental Concerns
Environmental Health Implications
The increasing production and use of perfluorinated iodine alkanes, including perfluoroheptyl iodide, have raised environmental health concerns . These concerns are amplified by:
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The potential persistence of these compounds in the environment
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Possible bioaccumulation in living organisms
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The demonstrated endocrine-disrupting effects
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Limited understanding of long-term ecological impacts
Further research is needed to fully characterize the environmental fate and ecological impacts of perfluoroheptyl iodide.
Current Research and Future Directions
Structure-Activity Relationships
Research comparing different perfluorinated compounds has revealed important structure-activity relationships. The terminal -CF2I group appears to be particularly significant for biological activity . This finding has implications for:
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Understanding the toxicological profile of perfluoroheptyl iodide
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Designing safer alternatives with modified structures
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Predicting the biological effects of other perfluorinated iodine compounds
Continued research in this area would provide valuable insights into the relationship between chemical structure and biological activity among perfluorinated compounds.
Analytical Methods for Detection and Monitoring
As concerns about perfluorinated compounds grow, developing sensitive and specific analytical methods for detecting perfluoroheptyl iodide in environmental and biological samples becomes increasingly important. Current analytical approaches likely include:
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Gas chromatography coupled with mass spectrometry (GC-MS)
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Liquid chromatography with tandem mass spectrometry (LC-MS/MS)
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
Advancements in these analytical techniques will be crucial for environmental monitoring and regulatory compliance.
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